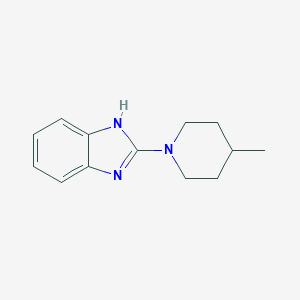
2-(4-methylpiperidin-1-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. This compound is also known as MBZP and is a derivative of benzimidazole.
作用機序
The mechanism of action of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. This results in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylpiperidin-1-yl)-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and survival. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-(4-methylpiperidin-1-yl)-1H-benzimidazole in lab experiments include its potent antitumor activity, its ability to inhibit DNA synthesis and replication, and its anti-inflammatory properties. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-1H-benzimidazole. These include:
1. Further studies to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of its potential toxicity and side effects in vivo.
4. Exploration of its potential applications in drug delivery systems.
5. Studies to evaluate its efficacy in combination with other anticancer agents.
In conclusion, 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a promising compound with potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. Its potent antitumor activity, anti-inflammatory properties, and ability to inhibit DNA synthesis and replication make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperidine with o-phenylenediamine in the presence of a catalyst such as copper (II) chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating with acetic anhydride.
科学的研究の応用
2-(4-methylpiperidin-1-yl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
2-(4-methylpiperidin-1-yl)-1H-benzimidazole |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC名 |
2-(4-methylpiperidin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-10-6-8-16(9-7-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-9H2,1H3,(H,14,15) |
InChIキー |
PUHHTJJRHYUBDJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
正規SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)
![8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267957.png)